Carbonic Anhydrase II Inhibition: 4-Acetyl Derivative vs. Unsubstituted Parent and Potent Primary Sulfonamides
In a flow-based inhibitor screening assay for human carbonic anhydrase II (hCA II), 4-acetyl-N-phenylbenzenesulfonamide (BDBM50046169) exhibited an IC50 > 50,000 nM, effectively designating it as an inactive or extremely weak inhibitor [1]. In contrast, the unsubstituted N-phenylbenzenesulfonamide and the clinically used acetazolamide inhibit hCA II with Ki values in the low nanomolar range (e.g., acetazolamide Ki ≈ 12 nM) [2]. This >4000-fold difference in potency underscores that simple structural modification at the 4-position with an acetyl group abolishes CA II affinity, a critical consideration for designing selective CA IX/XII inhibitors or for use as a negative control probe.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Acetazolamide (Ki ≈ 12 nM for hCA II); N-phenylbenzenesulfonamide (Ki typically <100 nM for related sulfonamides) |
| Quantified Difference | >4000-fold less potent than acetazolamide; >500-fold less than typical unsubstituted sulfonamide |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA II; pH 7.4, 20°C (data from ChEMBL/BindingDB) |
Why This Matters
This extreme selectivity gap enables procurement of a validated, inactive hCA II control compound for isoform-specific drug discovery programs targeting tumor-associated CA IX/XII.
- [1] Rosatelli, E.; Carotti, A.; Ceruso, M.; Supuran, C. T.; Gioiello, A. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 3422-3425. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168-181. View Source
